A Technical Guide to the Physicochemical Characterization of 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
A Technical Guide to the Physicochemical Characterization of 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Abstract
This whitepaper provides a comprehensive technical framework for the physicochemical characterization of 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This class is of significant interest in medicinal chemistry, with many derivatives being investigated as kinase inhibitors and for other therapeutic applications.[1][2][3] A thorough understanding of a compound's physicochemical properties is a non-negotiable prerequisite for successful drug development, as these parameters directly govern formulation, delivery, and pharmacokinetic behavior. This guide presents a series of detailed, field-proven protocols for determining critical properties including solubility, lipophilicity (LogP/LogD), ionization constant (pKa), thermal characteristics, and chemical stability. Each protocol is accompanied by an explanation of the underlying scientific principles and the implications of the results for preclinical development.
Introduction: The Critical Role of Physicochemical Profiling
The journey of a new chemical entity (NCE) from laboratory synthesis to clinical application is fraught with challenges, many of which can be predicted and mitigated by a robust, early-stage physicochemical assessment. Properties such as solubility, permeability, and stability are the primary determinants of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The pyrazolo[3,4-d]pyrimidine scaffold, being an analogue of endogenous purines, is a "privileged structure" in medicinal chemistry, frequently forming the core of targeted therapies.[4]
The subject of this guide, 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, combines this heterocyclic core with a flexible phenoxyethyl side chain. This structural combination suggests a molecule with a specific three-dimensional conformation and electronic distribution that will dictate its interactions with solvents, membranes, and biological targets. Poorly characterized properties can lead to costly late-stage failures, such as inadequate bioavailability or unforeseen stability issues during storage. Therefore, the systematic evaluation detailed herein is not merely a data-gathering exercise; it is a fundamental component of risk management in drug discovery.
Chemical Identity and Structure
A definitive understanding of the molecule's structure is the foundation of all subsequent analysis.
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Chemical Name: 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
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Molecular Formula: C₁₃H₁₂N₄O₂
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Molecular Weight: 256.26 g/mol
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CAS Number: 400737-71-5
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Structure:
(A proper 2D structure image would be placed here) -
InChI Key: FIOIWWCELKTCMD-UHFFFAOYSA-N
The structure features a pyrazolo[3,4-d]pyrimidin-4-ol core, which can exist in keto-enol tautomeric forms. The "-ol" suffix denotes the enol form, while the alternative keto form would be a pyrimidin-4-one. The nature of this tautomerism can be influenced by the solid state or solution environment and has a direct impact on hydrogen bonding potential, solubility, and pKa. The N1 position of the pyrazole ring is substituted with a 2-phenoxyethyl group, which adds significant lipophilicity and conformational flexibility.
Core Physicochemical Property Determination
This section details the experimental protocols for characterizing the essential physicochemical properties of the target compound.
Aqueous Solubility
Causality: Aqueous solubility is a critical determinant of a drug's dissolution rate and subsequent absorption in the gastrointestinal tract. Poor solubility is a leading cause of low bioavailability for orally administered drugs. We must distinguish between kinetic and thermodynamic solubility. Kinetic solubility measures the precipitation of a compound from a DMSO stock solution and is useful for high-throughput screening, while thermodynamic solubility represents the true equilibrium concentration and is the gold standard for preclinical assessment.
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method
This protocol is adapted from standard industry practices and is designed to determine the equilibrium solubility.
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Preparation: Add an excess of solid 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol (e.g., 2-5 mg) to a series of 1.5 mL glass vials. Ensure the amount is sufficient to maintain a visible solid residue after equilibration.
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Solvent Addition: To each vial, add 1 mL of the desired aqueous buffer (e.g., pH 5.0 acetate buffer, pH 7.4 phosphate-buffered saline (PBS), and pH 9.0 borate buffer). The use of multiple pH values is critical for ionizable compounds.
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Equilibration: Seal the vials tightly and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a minimum of 24 hours to ensure equilibrium is reached. A 48-hour time point is recommended to confirm that the concentration is no longer changing.
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Phase Separation: After equilibration, allow the vials to stand for at least 1 hour to let the excess solid settle. Carefully collect the supernatant using a syringe and pass it through a 0.45 µm filter (e.g., PVDF) to remove any undissolved solid. Self-Validation: This filtration step is critical to avoid artificially inflating the measured concentration.
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Quantification: Dilute the filtered supernatant with a suitable organic solvent (e.g., methanol or acetonitrile) to prevent precipitation. Analyze the concentration of the compound using a validated HPLC-UV or LC-MS/MS method against a standard calibration curve.
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Confirmation: Visually inspect the original vials to confirm that a solid pellet remains, verifying that the solution was indeed saturated.
Lipophilicity (LogP & LogD)
Causality: Lipophilicity, the affinity of a compound for a lipid-like environment, is a key predictor of its ability to cross biological membranes, including the intestinal wall and the blood-brain barrier. It is expressed as the partition coefficient (P) between n-octanol and water. For ionizable compounds, the distribution coefficient (D) at a specific pH is more relevant. The relationship is expressed as LogP (for the neutral species) and LogD (for all species at a given pH).
Experimental Protocol: LogD₇.₄ Determination via Shake-Flask Method
This protocol aligns with the OECD Guideline 107 for testing chemicals.[5][6]
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Pre-saturation: Prepare a stock of n-octanol saturated with pH 7.4 PBS and a separate stock of pH 7.4 PBS saturated with n-octanol. This is done by vigorously mixing equal volumes of the two solvents and allowing them to separate for at least 24 hours. Causality: This step prevents volume changes during the experiment due to the mutual miscibility of the two phases.
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Compound Preparation: Prepare a stock solution of the test compound in the pre-saturated n-octanol at a known concentration (e.g., 1 mg/mL).
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Partitioning: In a glass vial, combine 1 mL of the compound's n-octanol stock solution with 1 mL of the pre-saturated pH 7.4 PBS.
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Equilibration: Seal the vial and shake vigorously for 1 hour at a controlled temperature (25°C).
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Phase Separation: Centrifuge the vial at >2000g for 15-30 minutes to ensure complete separation of the two phases.[5]
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Sampling: Carefully withdraw an aliquot from the aqueous phase and a separate aliquot from the n-octanol phase.
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Quantification: Determine the concentration of the compound in each phase using a validated analytical method (HPLC-UV or LC-MS/MS).
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Calculation: Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]octanol / [Compound]aqueous)
Self-Validation: A mass balance calculation should be performed. The total amount of compound recovered from both phases should be within 90-110% of the initial amount added.
Ionization Constant (pKa)
Causality: The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. This property profoundly influences solubility, absorption, and receptor binding. The pyrazolo[3,4-d]pyrimidin-4-ol structure contains both potentially acidic (the pyrimidinol hydroxyl or amide N-H) and basic (the pyrazole and pyrimidine ring nitrogens) centers. Identifying these pKa values is crucial for predicting its behavior in different physiological compartments.
Experimental Protocol: pKa Determination via Potentiometric Titration
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System Setup: Use an automated potentiometric titrator equipped with a calibrated pH electrode and a precision burette. Maintain a constant temperature (25°C) and an inert atmosphere (e.g., nitrogen or argon) to prevent CO₂ absorption.
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Sample Preparation: Accurately weigh and dissolve the compound in a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water) to achieve a concentration of approximately 1-5 mM. Expertise: The choice of co-solvent is critical for poorly soluble compounds, but its concentration should be kept to a minimum to reduce its effect on the apparent pKa.
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Titration (Acidic pKa): Titrate the solution with a standardized strong base (e.g., 0.1 M KOH). The titrator will add small, precise volumes of titrant and record the pH after each addition.
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Titration (Basic pKa): In a separate experiment, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl).
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Data Analysis: The pKa values are determined from the titration curve by finding the pH at the half-equivalence points. Specialized software can analyze the first or second derivative of the titration curve to precisely identify these inflection points.
Chemical Stability (Forced Degradation)
Causality: A drug molecule must be stable enough to withstand manufacturing processes, storage, and the physiological environment of the gut and bloodstream. Forced degradation studies, or stress testing, are performed to identify potential degradation pathways and to ensure that the analytical methods used for stability testing are "stability-indicating."[7][8][9] This means the method can separate the intact drug from its degradation products.
Experimental Protocol: Forced Degradation Assessment
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Stock Solution: Prepare a stock solution of the compound in a 50:50 acetonitrile:water mixture at ~1 mg/mL.
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Stress Conditions: Expose the compound to the following conditions in parallel. The goal is to achieve 5-20% degradation.[8]
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Acid Hydrolysis: Dilute the stock with 0.1 M HCl and heat at 60-80°C.
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Base Hydrolysis: Dilute the stock with 0.1 M NaOH and heat at 60-80°C.
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Oxidation: Dilute the stock with 3% hydrogen peroxide (H₂O₂) and keep at room temperature.
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Thermal Stress: Store the stock solution at 60-80°C.
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Photolytic Stress: Expose the stock solution to a calibrated light source according to ICH Q1B guidelines.
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Time Points: Sample from each stress condition at multiple time points (e.g., 2, 8, 24, 48 hours). Neutralize the acid and base samples before analysis.
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Analysis: Analyze all samples, including an unstressed control, by a high-resolution LC-MS/MS method.
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Evaluation:
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Calculate the percentage of the parent compound remaining at each time point.
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Identify the major degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns.
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Ensure the chromatographic method resolves the parent peak from all major degradant peaks.
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Data Summary & Interpretation
All quantitative data should be consolidated for a clear overview of the compound's profile. The following table represents a template for summarizing the experimental findings.
| Physicochemical Property | Method Used | Condition(s) | Result | Implication for Drug Development |
| Thermodynamic Solubility | Shake-Flask | pH 5.0, 25°C | [Experimental Value] | Predicts dissolution in the stomach. |
| pH 7.4, 37°C | [Experimental Value] | Predicts dissolution in the small intestine and blood. | ||
| Lipophilicity | Shake-Flask | LogD at pH 7.4 | [Experimental Value] | A value between 1-3 is often optimal for oral absorption. |
| Ionization Constant | Potentiometric Titration | 25°C | pKa (acidic): [Value] | Governs solubility and charge state across physiological pH range. |
| pKa (basic): [Value] | ||||
| Chemical Stability | Forced Degradation | % Degradation (48h) | Acid: [%] | Identifies liabilities; informs formulation and storage needs. |
| Base: [%] | ||||
| Oxidative: [%] |
Interpretation: The collective data provides a holistic view of the molecule's potential. For example, low solubility at pH 7.4 combined with a high LogD value might suggest permeability-limited absorption, potentially requiring formulation strategies like amorphous solid dispersions. Identification of hydrolytic instability under acidic conditions would necessitate an enteric-coated formulation to protect the drug from stomach acid.
Visualized Workflows
Diagrams provide a clear, high-level overview of the experimental processes, ensuring reproducibility and clarity.
Caption: High-level workflow for physicochemical characterization.
Sources
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- 3. A Novel Pyrazolo[3,4-d]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflammatory and Neuroprotective Effects -Molecules and Cells | Korea Science [koreascience.kr]
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